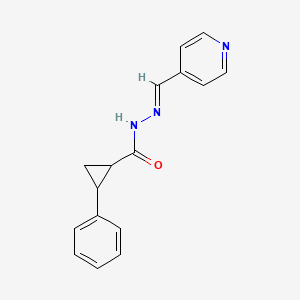![molecular formula C15H19NO B5706549 1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
1-[3-(4-methylphenyl)acryloyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methylphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MAP belongs to the class of piperidine derivatives and has a molecular formula of C17H21NO. In
Wirkmechanismus
The exact mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors, leading to an increase in dopamine release in the brain. Dopamine is a neurotransmitter that is involved in the regulation of pleasure, motivation, and reward, and its dysregulation has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-methylphenyl)acryloyl]piperidine can produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(4-methylphenyl)acryloyl]piperidine in lab experiments is its high binding affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that its effects on other neurotransmitters, such as serotonin and norepinephrine, may complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(4-methylphenyl)acryloyl]piperidine. One area of interest is its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. Another area of interest is its potential use in the treatment of addiction, as dopamine is involved in the regulation of reward and motivation. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine and its effects on other neurotransmitters.
Synthesemethoden
1-[3-(4-methylphenyl)acryloyl]piperidine can be synthesized through a multistep process involving the reaction of 4-methylphenylacetic acid with piperidine. The resulting intermediate product is then treated with acetic anhydride to yield 1-[3-(4-methylphenyl)acryloyl]piperidine. The purity of the final product can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methylphenyl)acryloyl]piperidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has been found to exhibit significant binding affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-[3-(4-methylphenyl)acryloyl]piperidine has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Eigenschaften
IUPAC Name |
(E)-3-(4-methylphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-13-5-7-14(8-6-13)9-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJRVQIAAPNSQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methylphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)



![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)




![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)